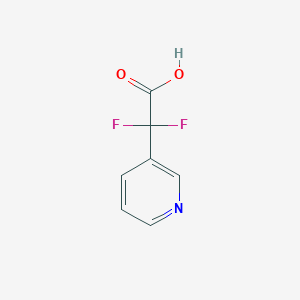

2,2-Difluoro-2-(pyridin-3-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-pyridin-3-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9,6(11)12)5-2-1-3-10-4-5/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIMTELMZIXCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247461-08-0 | |

| Record name | 2,2-difluoro-2-(pyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2,2 Difluoro 2 Pyridin 3 Yl Acetic Acid

Acid-Base Properties and Protonation Equilibria of the Carboxylic Acid and Pyridine (B92270) Moieties

The acid-base properties of 2,2-Difluoro-2-(pyridin-3-yl)acetic acid are dictated by two ionizable centers: the carboxylic acid proton and the pyridine nitrogen. The presence of the gem-difluoro group at the α-position to the carboxyl group has a significant impact on the acidity. Fluorine's high electronegativity exerts a powerful negative inductive effect (-I), which stabilizes the carboxylate anion formed upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the carboxylic acid. For comparison, the pKa of acetic acid is approximately 4.76, whereas the pKa of difluoroacetic acid is 1.33. wikipedia.org The phenyl group in α,α-difluorophenylacetic acid also contributes to increased acidity through its inductive effect. ossila.com Consequently, the carboxylic acid moiety in this compound is expected to be a strong acid with a pKa value estimated to be in the range of 1.0 to 2.0.

Conversely, the strongly electron-withdrawing -C(F)₂COOH group diminishes the basicity of the pyridine nitrogen atom. This group reduces the electron density on the pyridine ring, making the nitrogen's lone pair of electrons less available for protonation. irb.hr While the pKa of the conjugate acid of pyridine is 5.2, the pKa for the pyridinium (B92312) ion of the title compound is expected to be significantly lower, likely in the 2.0 to 3.5 range. scribd.com

These distinct pKa values mean the molecule can exist in different ionic forms depending on the pH of the solution. At a physiological pH of ~7.4, the carboxylic acid will be deprotonated (carboxylate), and the pyridine nitrogen will be in its neutral form.

| pH Range | Estimated pKa (Carboxylic Acid) | Estimated pKa (Pyridinium Ion) | Predominant Ionic Form | Structural Representation |

|---|---|---|---|---|

| pH < 1.5 | ~1.0 - 2.0 | ~2.0 - 3.5 | Cationic (Protonated Pyridine, Neutral Carboxylic Acid) | Py-H⁺-C(F)₂COOH |

| pH 2.5 - 3.0 | Zwitterionic (Protonated Pyridine, Deprotonated Carboxylate) | Py-H⁺-C(F)₂COO⁻ | ||

| pH > 4.0 | Anionic (Neutral Pyridine, Deprotonated Carboxylate) | Py-C(F)₂COO⁻ |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound can be examined at its two primary functional groups: the carboxylic acid and the pyridine ring.

Esterification: The carboxylic acid can undergo esterification, most commonly through the Fischer esterification method. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, followed by a series of proton transfer and water elimination steps to yield the ester. chemguide.co.uk

Amidation: The formation of amides from carboxylic acids and amines typically requires the activation of the carboxyl group, as direct reaction is generally unfavorable. This is achieved using coupling reagents. rsc.org The process involves the conversion of the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions. nih.govluxembourg-bio.com The activated intermediate, such as an O-acylisourea or an active ester, readily reacts with the amine to form the stable amide bond. luxembourg-bio.com

| Coupling Reagent | Abbreviation | Typical Additive | Byproduct |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, DMAP | Water-soluble urea (B33335) |

| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, DMAP | Dicyclohexylurea (precipitate) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DIPEA | Hexamethylphosphoramide |

| (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | DIPEA | Hexamethylphosphoramide |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | DIPEA | Tetramethylurea |

The lone pair of electrons on the pyridine nitrogen atom allows it to function as a nucleophile and a base. Its reactivity is attenuated by the attached electron-withdrawing group, requiring potentially more forcing conditions compared to unsubstituted pyridine. imperial.ac.uk

Alkylation and Acylation: The nitrogen atom can attack electrophiles such as alkyl halides or acyl halides to form N-alkyl or N-acyl pyridinium salts. researchgate.net These reactions convert the neutral pyridine into a positively charged species.

N-Oxide Formation: Oxidation of the pyridine nitrogen can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of functionalization. imperial.ac.uk

Reactivity Associated with the gem-Difluoromethylene Group

The C-F bonds of the gem-difluoromethylene group are strong and generally unreactive. However, the unique electronic environment of this group enables potential, albeit challenging, transformations.

Difluorocarbene (:CF₂) is a versatile intermediate in organic synthesis. rsc.org Its generation often involves the decomposition of a precursor that can release a difluorinated carbon species. The thermal decarboxylation of salts of halodifluoroacetic acids, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na), is a known method for producing difluorocarbene. researchgate.net

This compound could potentially serve as a precursor to a difluorinated reactive intermediate through decarboxylation. Two plausible pathways are:

Thermal/Basic Decarboxylation: Under basic conditions, the carboxylate anion is formed. Upon heating, this could undergo decarboxylation to generate a difluoromethyl carbanion, 3-Py-C⁻F₂. This anionic intermediate could subsequently eliminate a fluoride (B91410) ion to yield a difluorocarbene species.

Oxidative Decarboxylation: Analogous to α,α-difluorophenylacetic acid, treatment with a strong oxidizing agent like persulfate could initiate decarboxylation to form a stabilized α,α-difluoropyridinylmethyl radical (3-Py-C•F₂). ossila.com This radical could then participate in various radical-mediated transformations.

These pathways remain speculative for this specific molecule but are based on established reactivity patterns of similar α,α-difluoroacetic acids. researchgate.netnih.gov

Direct nucleophilic substitution at the fluorinated carbon of this compound is mechanistically challenging. The C-F bond is exceptionally strong, and the fluoride ion is a poor leaving group, making a direct Sₙ2-type displacement highly improbable.

A more plausible, though still high-energy, pathway would involve an Sₙ1-type mechanism. This would require the departure of a fluoride ion to form an α-fluoro-α-pyridinyl carbocation. While carbocations are destabilized by adjacent electron-withdrawing fluorine atoms, the benzylic-like position could offer some resonance stabilization from the pyridine ring. khanacademy.org The formation of such a high-energy intermediate would likely require harsh conditions or assistance from a strong Lewis acid to facilitate the departure of the fluoride leaving group. Studies on the nucleophilic fluorination of similar α-carbonyl benzyl (B1604629) bromides have shown that Sₙ1 processes can occur. nih.gov However, replacing a C-F bond is significantly more difficult than replacing a C-Br bond, and this pathway remains a theoretical possibility rather than a commonly observed reaction.

Radical Reactions and Their Mechanistic Implications

The presence of both a pyridine ring and an α,α-difluoroacetic acid moiety suggests that this compound could participate in radical reactions through several distinct mechanistic pathways. The most probable pathways involve either the generation of a pyridyl radical or the formation of a difluoromethyl radical via decarboxylation.

One potential pathway involves the generation of a pyridyl radical, particularly if the pyridine ring is substituted with a suitable leaving group, such as a halogen. In such cases, photoredox catalysis could facilitate a single-electron reduction of the halopyridine, leading to the formation of a pyridyl radical. This radical could then engage in various transformations, such as anti-Markovnikov addition to alkenes.

Alternatively, and perhaps more relevant to the parent compound, is the generation of a radical via the carboxylic acid group. It is well-established that α,α-difluoroarylacetic acids can undergo radical decarboxylation. This process can be initiated by photoredox catalysis, where a hypervalent iodine reagent promotes the decarboxylation to form a difluoromethyl radical. This radical can then participate in subsequent reactions, such as the hydroaryldifluoromethylation of alkenes.

A proposed mechanism for the radical decarboxylation of this compound is depicted below:

Initiation: A photocatalyst, upon excitation by visible light, becomes a potent single-electron transfer (SET) agent.

Decarboxylation: The excited photocatalyst interacts with the carboxylic acid, leading to its decarboxylation and the formation of a 2,2-difluoro-2-(pyridin-3-yl)methyl radical.

Propagation: This radical can then react with other substrates present in the reaction mixture.

The specific outcomes of these radical reactions would be highly dependent on the reaction conditions and the presence of other reagents. A summary of potential radical reactions and their expected products is presented in the table below.

| Reaction Type | Initiator/Catalyst | Potential Substrate | Expected Major Product |

| Radical Decarboxylation/Addition | Photocatalyst (e.g., Ru(bpy)₃²⁺), Hypervalent Iodine Reagent | Alkene | 3-(1,1-Difluoroalkyl)pyridine |

| Pyridyl Radical Formation (hypothetical, requires halogenated precursor) | Photocatalyst (e.g., Ir(ppy)₃) | Alkene | Substituted 3-alkylpyridine |

This table is illustrative and based on analogous reactivity of similar compound classes.

Thermal and Photochemical Transformations

The thermal and photochemical stability and reactivity of this compound are also of significant interest. The combination of the thermally labile carboxylic acid group and the photochemically active pyridine ring suggests that this molecule may undergo distinct transformations under thermal and photochemical conditions.

The thermal decomposition of this compound is likely to proceed through pathways analogous to those observed for other perfluorinated carboxylic acids. The primary decomposition mechanism is expected to involve the elimination of hydrogen fluoride (HF) followed by decarboxylation. Theoretical studies on the thermal decomposition of perfluorinated carboxylic acids suggest that HF elimination from the acid headgroup leads to the formation of a highly reactive three-membered ring intermediate, a perfluorinated α-lactone. This intermediate is unstable and readily decomposes to form a perfluorinated acyl fluoride and carbon monoxide, effectively shortening the carbon chain.

In the case of this compound, the following decomposition pathway is plausible:

HF Elimination: Intramolecular elimination of HF from the carboxylic acid and the difluoromethyl group to form a lactone intermediate.

Decarboxylation and Rearrangement: The lactone intermediate could then undergo decarboxylation and rearrangement to yield various products.

The final products of thermal decomposition would likely be a complex mixture, influenced by the reaction temperature and atmosphere. The table below outlines the expected products from the thermal decomposition of analogous perfluorinated carboxylic acids.

| Temperature Range (°C) | Atmosphere | Primary Decomposition Products |

| 200-400 | Inert (e.g., Nitrogen) | HF, CO, Perfluoroolefins, Perfluoroacyl fluorides |

| >400 | Oxidative (e.g., Oxygen) | CO₂, COF₂, HF |

This table is based on the thermal decomposition of perfluoropropionic and perfluorobutyric acids and serves as a predictive model.

The photochemical behavior of this compound is anticipated to be influenced by the pyridine moiety, which can absorb UV light. While specific studies on this compound are lacking, the photochemistry of pyridinecarboxylic acids can offer some insights. Photochemical decarboxylation is a known reaction for some carboxylic acids. For pyridinecarboxylic acids, the efficiency of decarboxylation can be position-dependent.

It is plausible that upon UV irradiation, this compound could undergo excitation of the pyridine ring, potentially leading to decarboxylation. The presence of the geminal difluoro atoms could influence the photophysical properties and the subsequent reactivity of the excited state.

A hypothetical photochemical transformation could involve:

Photoexcitation: Absorption of a photon by the pyridine ring, leading to an excited electronic state.

Intersystem Crossing: Transition to a triplet state.

Decarboxylation: Elimination of CO₂ from the excited molecule to generate a reactive intermediate.

The nature of the solvent and the presence of photosensitizers or quenchers would significantly impact the outcome of any photochemical reaction. Further experimental and computational studies are necessary to elucidate the precise photochemical pathways of this compound.

Derivatization Strategies and Analogue Synthesis Based on 2,2 Difluoro 2 Pyridin 3 Yl Acetic Acid

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional handle for the synthesis of various derivatives through well-established condensation and activation reactions.

Formation of Esters, Amides, and Hydrazides

Standard condensation reactions allow for the conversion of the carboxylic acid group of 2,2-difluoro-2-(pyridin-3-yl)acetic acid into esters, amides, and hydrazides. These derivatives are crucial for modifying the compound's polarity, solubility, and potential for hydrogen bonding.

Esters: Esterification can be achieved through several methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach for simple alcohols. sphinxsai.com For more sensitive or complex alcohols, alternative methods such as reaction with alkyl halides in the presence of a non-nucleophilic base or using coupling agents can be employed.

Amides: Amide bond formation is a cornerstone of medicinal chemistry and is readily applicable to this compound. The most prevalent method involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. sphinxsai.com A wide array of coupling reagents is available, allowing for the reaction to be optimized for various amine substrates under mild conditions. fishersci.co.ukluxembourg-bio.com The choice of reagent, base, and solvent is critical to ensure high yields and minimize side reactions. fishersci.co.uk

Hydrazides: Synthesis of the corresponding acyl hydrazide can be accomplished by reacting an ester derivative (e.g., the methyl or ethyl ester) of this compound with hydrazine (B178648) hydrate. mdpi.comresearchgate.net Alternatively, direct condensation of the carboxylic acid with hydrazine using coupling agents offers another route. nih.gov These hydrazide derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems.

The following table summarizes common reagents and conditions for these transformations.

| Derivative | Method | Typical Reagents | Typical Conditions |

| Ester | Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Strong Acid (e.g., H₂SO₄) | Reflux |

| Amide | Coupling Reagent | Amine (R-NH₂), Coupling Reagent, Base (e.g., DIEA, NMM) | Anhydrous solvent (e.g., DMF, DCM), 0 °C to RT |

| Hydrazide | From Ester | Ester derivative, Hydrazine Hydrate (N₂H₄·H₂O) | Alcohol solvent (e.g., EtOH), Reflux |

Table 1: General Conditions for Carboxylic Acid Functionalization.

A variety of peptide coupling reagents can be used for amide synthesis, each with specific activation mechanisms and applications.

| Coupling Reagent | Full Name | Activating Species | Notes |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | O-acylisourea | Water-soluble byproducts, easy workup. fishersci.co.uk |

| DCC | N,N'-Dicyclohexylcarbodiimide | O-acylisourea | Insoluble urea (B33335) byproduct, removed by filtration. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium active ester | Highly efficient, low racemization, suitable for hindered amines. luxembourg-bio.com |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Uronium active ester | Common and effective coupling agent. |

Table 2: Common Coupling Reagents for Amide Synthesis.

Construction of Acyl Halides and Anhydrides

For reactions requiring a more electrophilic carboxyl carbon, this compound can be converted into highly reactive acyl halides or anhydrides.

Acyl Halides: The most common method for synthesizing the corresponding acyl chloride is by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. These reagents convert the hydroxyl group into an excellent leaving group, facilitating nucleophilic acyl substitution. The resulting 2,2-difluoro-2-(pyridin-3-yl)acetyl chloride is a versatile intermediate that can react readily with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, without the need for coupling agents.

Anhydrides: Both symmetrical and mixed anhydrides can be prepared. Symmetrical anhydrides are typically formed using dehydrating agents. Mixed anhydrides are more commonly used in synthesis, particularly for peptide bond formation, as they provide a highly activated carboxylic acid derivative. thieme-connect.de A standard procedure involves reacting the carboxylic acid with an acyl chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine (B128534) or N-methylmorpholine (NMM). google.comgoogle.comresearchgate.net This creates a mixed anhydride (B1165640) that is highly reactive towards nucleophilic attack, often favoring reaction at the desired carbonyl center. mdpi.com

Modifications of the Pyridine (B92270) Ring System

The pyridine ring of this compound is an electron-deficient aromatic system, which dictates its reactivity towards various substitution and coupling reactions.

Substituent Introduction via Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging. The nitrogen atom is more electronegative than carbon, inductively withdrawing electron density from the ring and deactivating it towards electrophilic attack. stackexchange.com This deactivation is further intensified by the presence of the strongly electron-withdrawing difluoroacetic acid group at the 3-position. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion that is even more deactivated. stackexchange.compearson.com

When EAS reactions on 3-substituted pyridines are forced to occur under harsh conditions, the incoming electrophile is typically directed to the 5-position, which is meta to both the ring nitrogen and the C3-substituent. quora.comquora.com

A more effective strategy to achieve substitution involves the initial formation of the Pyridine N-oxide .

Oxidation: The pyridine nitrogen is oxidized to an N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the ring.

Electrophilic Substitution: The N-oxide is electron-rich compared to the parent pyridine and activates the ring for EAS, directing incoming electrophiles to the 2- and 4-positions. youtube.com

Deoxygenation: Following substitution, the N-oxide can be reduced back to the pyridine using reagents like PCl₃ or H₂/Pd, yielding the substituted pyridine derivative.

| Reaction | Reagents | Position of Substitution | Conditions |

| Nitration | HNO₃ / H₂SO₄ | 5-position | Harsh, high temperature |

| Sulfonation | Fuming H₂SO₄ (oleum) | 5-position | Very harsh, high temperature |

| Nitration (via N-oxide) | 1. m-CPBA; 2. HNO₃ / H₂SO₄; 3. PCl₃ | 2- or 4-position | Milder than direct nitration |

Table 3: Conditions for Electrophilic Aromatic Substitution on the Pyridine Ring.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming new carbon-carbon bonds on the pyridine ring, enabling the synthesis of a vast array of analogues. These reactions typically require a precursor where a halogen atom or a triflate group is installed on the pyridine ring, which can then be coupled with an organometallic reagent.

The Suzuki-Miyaura coupling is one of the most widely used methods. researchgate.net This reaction involves the coupling of a halo- or triflyloxypyridine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net To apply this to the target scaffold, a derivative such as 2,2-difluoro-2-(5-bromo-pyridin-3-yl)acetic acid would be synthesized and subsequently used in the coupling reaction. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. nih.gov

| Component | Examples |

| Aryl Halide/Triflate | 2,2-Difluoro-2-(5-bromo-pyridin-3-yl)acetic acid ester |

| Boronic Acid/Ester | Phenylboronic acid, Alkylboronic acid pinacol (B44631) ester |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | SPhos, XPhos, P(t-Bu)₃ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene, DMF |

Table 4: Typical Components for Suzuki-Miyaura Cross-Coupling Reactions.

Other notable cross-coupling reactions applicable to this system include the Heck, Sonogashira, and Stille couplings, which allow for the introduction of alkenyl, alkynyl, and organostannane groups, respectively.

Heteroatom Introduction and Functional Group Interconversions

Heteroatom Introduction: Besides C-C bond formation, the introduction of heteroatoms can be achieved, often through Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, particularly when an activating group (like a nitro group) or a good leaving group (like a halogen) is present at the 2-, 4-, or 6-positions. youtube.comnih.govresearchgate.net For example, a 2,2-difluoro-2-(2-chloro-pyridin-3-yl)acetic acid derivative could react with nucleophiles such as amines, alkoxides, or thiolates to displace the chloride and form a new C-N, C-O, or C-S bond. nih.gov

Functional Group Interconversions: Once a functional group is installed on the pyridine ring, it can be converted into other functionalities. Common transformations include:

Reduction of a Nitro Group: A nitro group, introduced via EAS, can be reduced to an amino group using reagents like SnCl₂, H₂/Pd, or iron in acetic acid. This amino group can then be further derivatized.

Hydrolysis of a Cyano Group: A cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, providing another handle for derivatization.

Halogen-Metal Exchange: A halogen atom on the ring can be subjected to halogen-metal exchange (e.g., with n-butyllithium) to generate a lithiated pyridine species, which can then react with various electrophiles.

These interconversions significantly expand the range of accessible analogues from a common intermediate.

Chiral Derivatization for Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is critical in drug development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. tcichemicals.com For α,α-difluoro-α-aryl acetic acids like this compound, which possesses a chiral center at the α-carbon, obtaining single enantiomers is a significant synthetic challenge. Methodologies for achieving this can be broadly categorized into chiral resolution of a racemic mixture and asymmetric synthesis. nii.ac.jp

Chiral Resolution is a widely employed technique that involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.org The most common approach is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine. wikipedia.org These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers of the original acid. wikipedia.org

While specific examples detailing the resolution of this compound are not extensively documented in readily available literature, the principles of chiral resolution are broadly applicable. A variety of chiral amines can be screened to find the optimal resolving agent for this specific substrate.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Typical Application |

| (+)-Cinchonine | Chiral Amine | Resolution of acidic compounds |

| (-)-Strychnine | Chiral Amine | Resolution of acidic compounds |

| (R)-(+)-1-Phenylethylamine | Chiral Amine | Resolution of acidic compounds |

| (S)-(-)-1-Phenylethylamine | Chiral Amine | Resolution of acidic compounds |

| (1R,2S)-(-)-Ephedrine | Chiral Amino Alcohol | Resolution of acidic compounds |

| Brucine | Chiral Amine | Resolution of acidic compounds |

Another approach to chiral resolution involves converting the carboxylic acid into a mixture of diastereomeric esters or amides by reacting it with a chiral alcohol or amine, respectively. tcichemicals.com This process, known as chiral derivatization, yields diastereomers that can often be separated using standard chromatographic techniques like HPLC. tcichemicals.com Subsequent hydrolysis of the separated diastereomers regenerates the enantiomerically pure carboxylic acids.

Asymmetric Synthesis offers a more direct route to enantiomerically enriched products, avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org For compounds related to the this compound scaffold, catalytic enantioselective methods are of high interest. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully used to synthesize enantioenriched 3-substituted tetrahydropyridines from pyridine derivatives and boronic acids, demonstrating a powerful method for creating chiral pyridine-containing structures. nih.govorganic-chemistry.org Such strategies could potentially be adapted for the asymmetric synthesis of precursors to this compound.

Synthesis of Polycyclic and Fused-Ring Systems Incorporating the 2,2-Difluoro-(pyridin-3-yl)acetic Acid Moiety

The this compound moiety can serve as a versatile precursor for the synthesis of more complex molecular architectures, including polycyclic and fused-ring systems. These larger scaffolds are of significant interest in drug discovery and materials science. The functional groups of the core molecule—the carboxylic acid and the pyridine ring—provide multiple reaction sites for intramolecular and intermolecular cyclization reactions.

One common strategy involves converting the carboxylic acid to a more reactive derivative (e.g., an acid chloride or ester) which can then participate in cyclization reactions. For instance, intramolecular Friedel-Crafts-type reactions could be envisioned where the activated acid derivative cyclizes onto an activated position of a suitably substituted aromatic or heteroaromatic ring appended to the pyridine nitrogen or another position.

Furthermore, the pyridine ring itself can be a key component in the formation of fused systems. The Pictet-Spengler reaction, for example, is a powerful method for synthesizing tetrahydro-β-carbolines and related fused heterocyclic systems. nih.gov While traditionally applied to tryptamines, analogous reactions involving derivatives of the pyridyl moiety could lead to novel fused structures. For instance, a derivative where an aminoethyl side chain is attached to the pyridine ring could undergo condensation with an aldehyde followed by acid-catalyzed cyclization to form a tetrahydrofuro[3,2-c]pyridine-type system. nih.gov

Another approach is through cycloaddition reactions. The pyridine ring can act as a diene or dienophile in Diels-Alder reactions, depending on the substituents and reaction partners, leading to the formation of bicyclic systems. While the difluoroacetic acid moiety itself is not directly involved in the cycloaddition, its electronic influence on the pyridine ring could modulate the reactivity and selectivity of such transformations.

Visible light-mediated intramolecular reactions also offer a modern and efficient pathway to complex heterocycles. For example, intramolecular oxy-difluoromethylation reactions have been used to synthesize various CHF2-containing heterocycles, including lactones and tetrahydrofurans. nih.gov This type of radical cyclization, initiated by a photoredox catalyst, could potentially be applied to unsaturated derivatives of this compound to generate novel fused-ring systems.

Table 2: Potential Cyclization Strategies for Fused-Ring Synthesis

| Reaction Type | Precursor Requirement | Potential Product |

| Intramolecular Friedel-Crafts Acylation | Activated carboxylic acid derivative and an appended electron-rich aromatic ring | Fused ketone systems |

| Pictet-Spengler Reaction | Pyridine derivative with an aminoethyl side chain and an aldehyde | Tetrahydrofuro[3,2-c]pyridine analogues |

| Diels-Alder Cycloaddition | Suitably activated pyridine ring and a dienophile/diene | Bicyclic pyridine derivatives |

| Radical Cyclization | Unsaturated side chain on the pyridine ring or ester | Fused lactones or carbocycles |

| Copper-Catalyzed Cyclization | Reaction of pyridine derivatives with gem-difluoroalkenes | Indolizine-type fused systems rsc.org |

These strategies highlight the synthetic utility of this compound and its derivatives as building blocks for constructing diverse and complex heterocyclic systems, paving the way for the discovery of new chemical entities with unique properties.

Applications in Organic Synthesis and Chemical Sciences

Utilization as a Versatile Building Block in Complex Molecule Construction

The strategic placement of both a difluoromethyl group and a pyridine (B92270) moiety makes 2,2-Difluoro-2-(pyridin-3-yl)acetic acid a valuable synthon for the construction of intricate molecular architectures.

Precursor for Fluorinated Heterocyclic Compounds

While direct examples of this compound being used to construct other heterocyclic rings are not extensively documented, its structural motifs are key components in many fluorinated heterocyclic compounds. The synthesis of various fluorinated nitrogen heterocycles often involves the use of fluorinated building blocks. ekb.ege-bookshelf.de For instance, methods for creating fluorinated pyridines and other nitrogen-containing heterocycles can involve electrophilic fluorination of pre-existing heterocyclic structures or the cyclization of fluorinated precursors. researchgate.net Given the reactivity of the carboxylic acid group, this compound could potentially be transformed into other functional groups that can then participate in cyclization reactions to form fused or linked heterocyclic systems.

Role in the Synthesis of Bioactive Scaffold Fragments

The pyridine ring is a well-established scaffold in a multitude of bioactive molecules and approved drugs. researchgate.netnih.govresearchgate.netmdpi.com The introduction of fluorine atoms into these scaffolds can significantly enhance their biological properties, such as metabolic stability and binding affinity. The difluoromethyl group, in particular, is recognized for its ability to act as a lipophilic hydrogen bond donor, which can improve membrane permeability. nih.gov Therefore, this compound serves as a valuable precursor for incorporating the difluoromethyl-pyridine fragment into larger, more complex molecules with potential therapeutic applications. For example, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and evaluated for their antibacterial activity. researchgate.net The incorporation of a difluoromethyl group at a key position, facilitated by a building block like this compound, could lead to the development of novel and more potent bioactive compounds.

Reagent in Fluoroalkylation and Difluoromethylation Reactions

One of the most significant applications of α,α-difluoro-α-arylacetic acids, including the pyridyl analogue, is their use as a source of difluoromethyl radicals through decarboxylation. This reactivity makes them potent reagents in difluoromethylation reactions, a crucial transformation in medicinal chemistry.

The general strategy involves the loss of carbon dioxide from the carboxylic acid moiety to generate a difluoromethyl radical, which can then be trapped by a suitable substrate. This process can be initiated by various means, including photoredox catalysis. nih.govacs.org For instance, the decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids has been achieved using visible light photocatalysis, providing access to difluoromethylated styrenes. nih.govacs.org While a specific example using this compound was not found, the methodology is broadly applicable to a range of α,α-difluoroarylacetic acids.

| Reaction Type | Substrate | Reagent/Catalyst | Product |

| Decarboxylative Difluoromethylation | α,β-Unsaturated Carboxylic Acids | 2,2-Difluoro-2-(aryl)acetic acid, Photocatalyst | Difluoromethylated Alkenes |

| Dearomative Difluoromethylation | N-Heterocycles | Bromo(difluoro)acetic acid, K₂CO₃ | N-Difluoromethylated Heterocycles nih.gov |

Development of Novel Reaction Methodologies

The unique reactivity of this compound and its analogues has spurred the development of new synthetic methods. Decarboxylative cross-coupling reactions, in particular, have emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions utilize relatively inexpensive and stable carboxylic acids as coupling partners, avoiding the need for more sensitive organometallic reagents.

Recent advancements have demonstrated the use of dual copper and photoredox catalysis for the decarboxylative C-N coupling of alkyl carboxylic acids with nitrogen nucleophiles. nih.gov This methodology allows for the formation of sp³ C-N bonds under mild conditions and is applicable to a wide range of substrates, including complex drug molecules. The decarboxylative functionalization of pyridylacetic acid derivatives has also been explored for trifluoromethylthiolation, showcasing the versatility of these precursors in introducing other fluorine-containing groups. beilstein-journals.org

Applications in Material Science and Polymer Chemistry

The incorporation of fluorinated moieties into polymers can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and low surface energy. mdpi.comnih.govmdpi.com The pyridine unit, on the other hand, can introduce specific functionalities, such as coordination sites for metals or sites for hydrogen bonding.

The synthesis of fluorinated pyridine-containing polyimides has been reported, demonstrating good thermal stability and solubility in common organic solvents. researchgate.net While direct polymerization of this compound is not a common approach, it could serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers. For example, perfluoropyridine has been utilized in the preparation of fluorinated networks and polymers with applications in the aerospace industry due to their enhanced structural and oxidative stability. ekb.egnih.gov The unique combination of the difluoromethyl and pyridyl groups in this compound could lead to the development of new fluoropolymers with tailored properties for advanced material applications.

| Polymer Type | Monomer/Precursor | Key Properties | Potential Applications |

| Fluorinated Polyimides | Fluorinated diamines with pyridine rings | Good thermal stability, solubility | High-performance materials |

| Fluorinated Networks | Perfluoropyridine | Enhanced structural and oxidative stability | Aerospace materials |

| Hypothetical Polymer | This compound derivative | Low surface energy, thermal stability, coordination ability | Coatings, membranes, functional materials |

Limited Publicly Available Research Hinders In-Depth Analysis of this compound Derivatives

Despite a comprehensive search of scientific literature and patent databases, there is a notable scarcity of publicly available research specifically detailing the medicinal chemistry and biological activity of derivatives of the chemical compound “this compound.” This lack of specific data prevents a thorough and scientifically accurate analysis as requested, particularly concerning detailed structure-activity relationship (SAR) studies and specific mechanisms of action at a molecular level for this class of compounds.

Consequently, it is not possible to provide a detailed article that strictly adheres to the requested outline focusing on:

Medicinal Chemistry and Biological Activity of 2,2 Difluoro 2 Pyridin 3 Yl Acetic Acid Derivatives

Mechanisms of Action of Derivatives at a Molecular Level:

Receptor Agonism/Antagonism:There is no available information on the activity of these specific derivatives as agonists or antagonists of PPARα, β, or γ receptors.

While general information on the biological activities of various pyridine (B92270) derivatives is abundant, the specific and detailed data required to construct an article based on the provided outline for "2,2-Difluoro-2-(pyridin-3-yl)acetic acid" and its derivatives is not present in the accessible scientific literature. Therefore, any attempt to generate the requested article would fall outside the strict requirement for scientifically accurate and detailed content based on available research.

Antimicrobial Mechanisms

Derivatives of this compound are being investigated for their potential as antimicrobial agents. The mechanisms through which these and related pyridine-containing compounds exert their effects are multifaceted, often targeting essential bacterial processes. While research specifically on this compound derivatives is emerging, the broader class of pyridine derivatives offers insights into their potential modes of action.

One prominent mechanism involves the disruption of bacterial cell wall integrity. Pyridinium (B92312) salts, which are cationic derivatives, are known to interact with negatively charged components of the bacterial cell membrane, leading to its depolarization and subsequent lysis. mdpi.com The antimicrobial activity of these compounds is often correlated with their molecular hydrophobicity and the length of their alkyl chains, which facilitate their insertion into the lipid bilayer of the cell membrane. mdpi.com

Another potential mechanism is the inhibition of essential enzymes. For instance, some pyridine derivatives have been shown to interfere with DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. By inhibiting these enzymes, the compounds prevent the bacteria from multiplying.

Furthermore, some pyridine-containing compounds, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, have demonstrated potent activity against Gram-positive bacteria. nih.gov Their mechanism is thought to be similar to that of linezolid, which involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. Molecular docking studies suggest that these compounds can fit into the ribosomal binding pocket, preventing the formation of the initiation complex necessary for protein synthesis. nih.gov

Additionally, some derivatives have shown the ability to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. nih.gov By preventing bacteria from forming these protective communities, the compounds can render them more susceptible to the host's immune system and conventional antibiotics. The development of resistance to these compounds is also a consideration, with studies indicating that some derivatives maintain their efficacy over extended periods, suggesting a lower propensity for resistance development compared to some existing antibiotics. nih.gov

Antioxidant Pathways

The antioxidant properties of this compound derivatives and related compounds are of significant interest due to the role of oxidative stress in numerous diseases. These compounds are thought to exert their antioxidant effects through various pathways, primarily by scavenging free radicals and chelating metal ions.

One of the principal mechanisms is direct radical scavenging. The pyridine ring system can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the superoxide (B77818) radical (O₂⁻), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻). The antioxidant capacity of these derivatives is often evaluated using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govpensoft.net For example, certain thiazolo[4,5-b]pyridine (B1357651) derivatives have demonstrated significant DPPH radical scavenging activity. pensoft.net

Another pathway is the chelation of pro-oxidant metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metal ions can catalyze the formation of highly reactive hydroxyl radicals through the Fenton and Haber-Weiss reactions. Pyridine derivatives with appropriate functional groups can bind to these metal ions, rendering them inactive and thus preventing the generation of ROS.

Furthermore, some pyridine derivatives have been shown to protect cells from oxidative stress-induced damage. For instance, 2,2'-pyridoin derivatives have been reported to inhibit H₂O₂-induced cell death and intracellular oxidative stress in HL-60 cells more effectively than ascorbic acid. nih.gov This suggests that these compounds may also act by modulating intracellular antioxidant defense mechanisms, such as upregulating the expression of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

The structure of the pyridine derivative plays a crucial role in its antioxidant activity. The position and nature of substituents on the pyridine ring can significantly influence its ability to scavenge radicals and chelate metals. For example, the presence of electron-donating groups can enhance the hydrogen-donating ability of the molecule, thereby increasing its radical scavenging capacity.

Antiviral Activities (e.g., HIV replication inhibition)

Derivatives of this compound and other pyridine-containing compounds have emerged as a promising class of antiviral agents, with notable activity against the human immunodeficiency virus (HIV). The antiviral mechanisms of these compounds are diverse and can target different stages of the viral life cycle.

A primary mechanism of action for some pyridine derivatives is the inhibition of HIV reverse transcriptase (RT). nih.gov RT is a crucial enzyme for the virus as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that inactivates it. Some pyridine N-oxide derivatives have been shown to act as NNRTIs, effectively halting the replication of HIV-1. nih.gov

Beyond reverse transcriptase inhibition, some pyridine derivatives can act at a post-integrational stage of the HIV replication cycle. nih.gov This could involve the inhibition of HIV gene expression, thereby preventing the synthesis of new viral proteins and enzymes.

Another potential antiviral mechanism is the inhibition of viral entry into the host cell. This can be achieved by interfering with the interaction between the viral envelope glycoproteins (such as gp120 and gp41) and the host cell receptors (CD4) and co-receptors (CCR5 or CXCR4). While less common for pyridine derivatives, this remains a plausible mechanism for some compounds.

For instance, certain 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines have demonstrated reproducible in vitro anti-HIV activity. nih.gov The exact mechanism for these specific compounds is still under investigation but is likely to involve one of the key stages of viral replication.

The structural features of these pyridine derivatives are critical for their antiviral potency. Modifications to the pyridine ring and its substituents can significantly impact the compound's ability to bind to its viral target and inhibit its function.

Biochemical and Cellular Assay Development for Activity Assessment

The evaluation of the biological activities of this compound derivatives requires a range of biochemical and cellular assays. These assays are essential for determining the potency, selectivity, and mechanism of action of new compounds.

For Antimicrobial Activity:

Minimum Inhibitory Concentration (MIC) Assay: This is a fundamental assay to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. It is typically performed using broth microdilution or agar (B569324) dilution methods. mdpi.com

Bactericidal/Fungicidal Assays: To determine if a compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism), minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) assays are conducted.

Time-Kill Kinetic Assays: These assays provide information on the rate at which an antimicrobial agent kills a microbial population over time. nih.gov

Biofilm Inhibition and Eradication Assays: The ability of a compound to prevent the formation of biofilms or to destroy existing biofilms is assessed using crystal violet staining or other quantification methods. nih.gov

Mechanism of Action Studies: To elucidate how a compound works, assays targeting specific cellular processes can be employed. These may include membrane permeability assays (e.g., using fluorescent dyes like propidium (B1200493) iodide), DNA synthesis inhibition assays, and protein synthesis inhibition assays.

For Antioxidant Activity:

Radical Scavenging Assays: The most common are the DPPH and ABTS assays, which measure the ability of a compound to scavenge stable free radicals. nih.govpensoft.net

Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to prevent oxidative stress in a cellular environment, providing a more biologically relevant measure of antioxidant activity.

Lipid Peroxidation Assays: The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure the extent of lipid peroxidation in cell membranes or liposomes, which can be inhibited by antioxidants.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the levels of antioxidant enzymes (e.g., SOD, CAT) in cells treated with the test compound. mdpi.com

For Antiviral Activity:

Viral Replication Assays: These assays measure the inhibition of viral replication in cell culture. This can be quantified by measuring viral antigens (e.g., HIV p24 antigen by ELISA), viral enzymes (e.g., reverse transcriptase activity), or by using reporter gene assays where viral replication drives the expression of a reporter protein (e.g., luciferase or green fluorescent protein).

Cytopathic Effect (CPE) Inhibition Assays: Many viruses cause visible damage (CPE) to infected cells. This assay measures the ability of a compound to protect cells from virus-induced CPE.

Enzyme Inhibition Assays: For compounds targeting specific viral enzymes, biochemical assays using purified enzymes (e.g., HIV reverse transcriptase or protease) are used to determine the inhibitory activity (IC₅₀ values).

Cell-Based Fusion Assays: To assess the inhibition of viral entry, cell-based assays that measure the fusion of viral and cellular membranes can be employed.

Below is an interactive table summarizing some of the key assays used for activity assessment:

| Biological Activity | Assay Type | Purpose |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Determine the lowest concentration that inhibits microbial growth. |

| Time-Kill Kinetic Assay | Assess the rate of microbial killing over time. | |

| Biofilm Inhibition Assay | Evaluate the ability to prevent biofilm formation. | |

| Antioxidant | DPPH Radical Scavenging Assay | Measure the ability to scavenge stable free radicals. |

| Cellular Antioxidant Activity (CAA) Assay | Assess antioxidant activity in a cellular environment. | |

| Lipid Peroxidation Assay (TBARS) | Quantify the inhibition of lipid damage. | |

| Antiviral (HIV) | p24 Antigen ELISA | Quantify the inhibition of HIV replication. |

| Reverse Transcriptase (RT) Inhibition Assay | Determine the direct inhibition of the HIV RT enzyme. | |

| Cytopathic Effect (CPE) Inhibition Assay | Measure the protection of cells from virus-induced death. |

Computational and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 2,2-Difluoro-2-(pyridin-3-yl)acetic acid.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. Studies on related molecules, such as 5-acetic acid hydantoin, have demonstrated that multiple conformers can exist due to the rotational freedom of substituent groups. uc.pt For this compound, rotation around the C-C bond connecting the pyridine (B92270) ring and the difluoroacetic acid moiety, as well as the C-C and C-O bonds within the carboxylic acid group, would be of primary interest.

Conformational analysis would involve systematically rotating these bonds to map the potential energy surface of the molecule and identify all stable conformers (local minima) and the transition states connecting them. This analysis is crucial as different conformers can exhibit distinct chemical and biological properties. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, are commonly employed for such studies. uc.pt

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C(pyridine)-C(acid) | 1.52 Å |

| C-F1 | 1.35 Å | |

| C-F2 | 1.35 Å | |

| C-COOH | 1.54 Å | |

| C=O | 1.21 Å | |

| C-OH | 1.36 Å | |

| O-H | 0.97 Å | |

| Bond Angle | F1-C-F2 | 108.5° |

| C(pyridine)-C(acid)-COOH | 110.2° | |

| O=C-OH | 123.0° | |

| Dihedral Angle | C(pyridine)-C(pyridine)-C(acid)-COOH | 45.0° |

Note: The data in this table is illustrative and represents typical values that would be obtained from geometry optimization calculations.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. pearsonhighered.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Electron density distribution analysis reveals how electrons are shared among the atoms in the molecule, providing insights into its polarity and reactive sites. The electrostatic potential map, for example, visualizes the regions of positive and negative charge on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack. For this compound, the electronegative fluorine and oxygen atoms would be expected to create regions of high electron density, while the acidic proton and parts of the pyridine ring might be electron-deficient.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap | 6.10 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning the signals in experimental NMR spectra.

Vibrational Spectroscopy: The harmonic vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. This helps in assigning the vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's electronic structure and chromophores.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| 1H NMR | δ (COOH) | 12.5 ppm | 12.3 ppm |

| 13C NMR | δ (CF2) | 115.0 ppm | 114.2 ppm |

| FT-IR | ν (C=O) | 1720 cm-1 | 1715 cm-1 |

| UV-Vis | λmax | 265 nm | 268 nm |

Note: The data in this table is illustrative and intended to show the expected correlation between predicted and experimental values.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods can be employed to study the mechanisms of chemical reactions involving this compound. For instance, the decarboxylation of related pyridylacetic acids has been investigated using DFT calculations to determine whether tautomerization or decarboxylation is the more favorable pathway. nih.gov Such studies involve locating the transition state structures for each proposed step of the reaction mechanism and calculating the activation energies. The reaction pathway with the lowest activation energy is considered the most likely mechanism. This approach could be applied to understand the stability and reactivity of this compound under various conditions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govresearchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding the binding mode of a molecule. For this compound, docking studies could be performed against various enzymes or receptors to explore its potential as an inhibitor or modulator. The docking process yields a binding score, which estimates the binding affinity, and provides a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target. nih.gov

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time. nih.govresearchgate.net Starting from the docked pose, an MD simulation calculates the motion of every atom in the system, providing insights into the flexibility of the protein and the ligand, and the dynamic nature of their interactions. This can help to confirm the stability of the binding mode predicted by docking. ajchem-a.com

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.8 |

| Interacting Residues | TYR 82, LYS 114, ASP 129 |

| Key Interactions | Hydrogen bond with ASP 129, Pi-cation interaction with LYS 114 |

Note: The data in this table is illustrative and represents typical outputs from a molecular docking study.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgnih.gov For derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. This involves calculating a set of molecular descriptors (physicochemical, electronic, and steric properties) for a series of compounds with known activities. Statistical methods are then used to build a model that correlates these descriptors with the biological activity. researchgate.net A robust QSAR model can be a valuable tool for guiding the design and optimization of more potent compounds. researchgate.net

Application of Machine Learning and AI in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) has become a cornerstone in modern drug discovery and development, offering powerful tools to accelerate the design of new chemical entities and predict their properties. nih.govmdpi.com For a compound such as this compound, these computational approaches can be instrumental in optimizing its characteristics for potential therapeutic applications. By leveraging large datasets of chemical information, ML models can identify complex structure-activity relationships (SAR) and structure-property relationships (SPR) that are not immediately obvious through traditional analysis. benthamscience.comnih.gov

Machine learning algorithms, including quantitative structure-activity relationship (QSAR) models, artificial neural networks (ANNs), and support vector machines (SVMs), are widely used to predict a range of properties for novel compounds. benthamscience.comresearchgate.net These models are trained on datasets of molecules with known experimental values for a specific endpoint, such as biological activity, toxicity, or pharmacokinetic parameters. Once trained, these models can be used to predict the properties of new, untested compounds like this compound and its derivatives. researchgate.net

The predictive power of these computational tools is continually improving with the development of more sophisticated algorithms and the increasing availability of high-quality biological data. nih.gov The use of machine learning and AI in the design and prediction of properties for compounds like this compound represents a significant step towards more efficient and targeted drug discovery. nih.gov

Below is an interactive data table summarizing potential applications of machine learning models in predicting the properties of this compound and its derivatives, based on studies of structurally related compounds.

| Predicted Property | Machine Learning Model(s) | Potential Application in Drug Design |

| Bioactivity (e.g., enzyme inhibition) | QSAR, Deep Neural Networks | Prioritizing potent analogs for synthesis and testing. |

| Pharmacokinetic Properties (ADME) | Support Vector Machines, Random Forest | Optimizing for better absorption, distribution, metabolism, and excretion. nih.govnih.gov |

| Toxicity | Various classification and regression models | Early identification and mitigation of potential safety liabilities. |

| Physicochemical Properties (e.g., solubility) | Gradient Boosting, Neural Networks | Ensuring the compound has suitable properties for formulation. |

Spectroscopic Characterization Methodologies for 2,2 Difluoro 2 Pyridin 3 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,2-Difluoro-2-(pyridin-3-yl)acetic acid, a comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques to establish connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the carboxylic acid proton. The pyridine ring protons would appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution at the 3-position, four unique proton signals are anticipated for the pyridine ring. The proton at the 2-position is expected to be the most deshielded, appearing at the lowest field, followed by the proton at the 6-position. The protons at the 4- and 5-positions would likely appear at higher fields within the aromatic region. The acidic proton of the carboxylic acid group would present as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically appears downfield (> δ 10 ppm).

Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 (Pyridine) | 8.8 - 9.0 | d | ~2.0 |

| H-6 (Pyridine) | 8.6 - 8.8 | dd | ~4.8, 1.5 |

| H-4 (Pyridine) | 7.8 - 8.0 | ddd | ~8.0, 2.0, 1.5 |

| H-5 (Pyridine) | 7.4 - 7.6 | dd | ~8.0, 4.8 |

| -COOH | > 10 | br s | - |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and carboxylic acids. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Five distinct signals are expected for the pyridine ring carbons, and two for the difluoroacetic acid moiety (the quaternary carbon and the carbonyl carbon). The carbon atom attached to the two fluorine atoms (C-α) will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF). The chemical shift of this carbon is expected to be significantly influenced by the electronegative fluorine atoms. The carbonyl carbon of the carboxylic acid will appear far downfield.

Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constants (J, Hz) |

| C=O | 165 - 170 | t | ³JCF ~ 3-5 |

| C-α | 115 - 120 | t | ¹JCF ~ 240-260 |

| C-2 (Pyridine) | 150 - 155 | s | - |

| C-6 (Pyridine) | 148 - 152 | s | - |

| C-4 (Pyridine) | 135 - 140 | s | - |

| C-3 (Pyridine) | 130 - 135 | t | ²JCF ~ 20-25 |

| C-5 (Pyridine) | 123 - 128 | s | - |

Note: Predicted values are based on known substituent effects and typical C-F coupling constants. The multiplicity of the pyridine carbons may be further complicated by smaller, longer-range C-F couplings.

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent and are expected to give rise to a single signal. The chemical shift of this signal will be characteristic of a difluoromethyl group attached to a quaternary carbon. Due to the absence of neighboring protons, the signal is expected to be a singlet in a proton-decoupled ¹⁹F NMR spectrum.

To unambiguously assign the proton and carbon signals and to confirm the structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the protons on the pyridine ring, helping to trace the connectivity of the aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of the pyridine ring's C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) correlations. Key expected correlations would be from the pyridine protons (H-2 and H-4) to the quaternary carbon (C-α) of the difluoroacetic acid moiety, which would confirm the point of attachment between the two main structural units. Correlations from the pyridine protons to other pyridine carbons would further solidify the assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity of protons. For this molecule, it could help to confirm the spatial relationship between the protons on the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching bands. A strong absorption band around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-F stretching vibrations are expected to appear as strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| 1700 - 1730 | Strong | C=O stretch (Carboxylic acid) |

| 1580 - 1610 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| 1400 - 1480 | Medium | C=C stretching (Pyridine ring) |

| 1100 - 1300 | Strong | C-F stretch |

| ~900 | Medium-Strong | O-H bend (out-of-plane) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and structure. For this compound (C₇H₅F₂NO₂), the exact mass would be a key piece of data. In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) would be observed.

The fragmentation pattern in electron ionization (EI) or collision-induced dissociation (CID) would likely involve characteristic losses. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a neutral radical (mass 45) or the loss of water (H₂O, mass 18). The pyridine ring itself is relatively stable, but cleavage of the bond between the ring and the difluoroacetic acid moiety could also occur.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity |

| 173.03 | [M]⁺ (Molecular Ion) |

| 174.04 | [M+H]⁺ (Protonated Molecule) |

| 128.03 | [M - COOH]⁺ |

| 78.04 | [C₅H₄N]⁺ (Pyridyl cation) |

Note: The m/z values are for the most abundant isotopes. The fragmentation pattern is a prediction and may vary depending on the ionization technique and energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. escholarship.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. This precision allows for the unequivocal confirmation of a compound's molecular formula.

For this compound (C₇H₅F₂NO₂), the theoretical monoisotopic mass is calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O). Electrospray ionization (ESI) is a common technique used for HRMS analysis of such polar molecules, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. mdpi.com The experimentally observed mass is then compared to the theoretical value, with the difference, or mass error, typically being less than 5 parts per million (ppm) for confident identification. uni.lu

Table 1: Exemplary HRMS Data for this compound

| Ion Adduct | Molecular Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | C₇H₆F₂NO₂⁺ | 174.03612 | 174.03598 | -0.80 |

| [M-H]⁻ | C₇H₄F₂NO₂⁻ | 172.02156 | 172.02171 | +0.87 |

| [M+Na]⁺ | C₇H₅F₂NNaO₂⁺ | 196.01806 | 196.01785 | -1.07 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govresearchgate.net In an MS/MS experiment, the molecular ion (or a specific adduct like [M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of atoms and the stability of different chemical bonds. uab.edu

For this compound, predictable fragmentation pathways include the neutral loss of carbon dioxide (CO₂, 44.00 Da) from the carboxylic acid group, a common fragmentation for such acids. libretexts.orgmiamioh.edu Other likely fragmentations involve the cleavage of bonds adjacent to the pyridine ring and the difluorinated carbon, potentially leading to the loss of HF or the formation of characteristic pyridinium (B92312) ions. Analyzing these fragments allows for the reconstruction of the molecule's structure, confirming the presence and arrangement of the pyridine ring, the difluoroacetyl group, and the carboxylic acid moiety.

Table 2: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 174.04 | 128.04 | H₂O + CO | [C₆H₄F₂N]⁺ |

| 174.04 | 110.03 | H₂O + CO₂ | [C₆H₅F₂N]⁺ |

| 174.04 | 78.03 | CF₂COOH | Pyridine fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. rsc.orgresearchgate.net The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine ring. Pyridine itself exhibits two main absorption bands: a strong π→π* transition around 250-260 nm and a weaker n→π* transition at longer wavelengths, typically around 280-300 nm. aip.orglibretexts.org The n→π* transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an anti-bonding π* orbital. The π→π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. The positions and intensities of these bands can be influenced by substituents on the pyridine ring and by the solvent polarity. orientjchem.org The difluoroacetic acid substituent may cause a slight shift (solvatochromic shift) in these transitions. rsc.org

Table 3: Expected UV-Vis Absorption Data for this compound in a Polar Solvent

| Absorption Maxima (λmax) | Molar Absorptivity (ε) | Type of Transition | Chromophore |

| ~262 nm | High | π → π | Pyridine ring |

| ~285 nm | Low | n → π | Pyridine ring (N lone pair) |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Table 4: Representative Crystallographic Data for a Pyridine Carboxylic Acid Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.5722 |

| b (Å) | 22.4650 |

| c (Å) | 7.4314 |

| β (°) | 93.237 |

| Volume (ų) | 1095.45 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | O-H···N hydrogen bonds, C-H···O interactions |

Note: Data presented is for a closely related structure, 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, to illustrate typical parameters. nih.gov

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Routes

The development of efficient and scalable synthetic methodologies is paramount for the widespread investigation and potential commercialization of 2,2-Difluoro-2-(pyridin-3-yl)acetic acid. Future research will likely focus on moving beyond traditional multi-step syntheses towards more innovative and atom-economical approaches. Key areas of exploration include: